N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3S/c1-2-7-19(16,17)14-11-8-13-15(9-11)10-12-5-3-4-6-18-12/h8-9,12,14H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMBVHAFUXQOEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CN(N=C1)CC2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propane-1-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the tetrahydropyran moiety.
Attachment of the Propane Sulfonamide Group: The final step involves the reaction of the intermediate compound with propane sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propane-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound may serve as an intermediate in the synthesis of other complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The tetrahydropyran and pyrazole groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with Pyrazole-Based Sulfonamides
A structurally related sulfonamide, (E)-4-(2-(3-Methyl-5-oxo-1-(pyridin-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-N-(pyrimidin-2-yl)benzenesulfonamide (Compound 5 in ), shares the pyrazole-sulfonamide framework but differs in substituents. Key distinctions include:
- Substituent Effects : The target compound’s oxane group replaces the pyridine and pyrimidine rings in Compound 3. This substitution likely reduces π-π stacking interactions but improves lipophilicity and metabolic stability .
- Biological Activity : Compound 5 was designed as a sulfadiazine prodrug, emphasizing sulfonamide’s role in targeting bacterial dihydropteroate synthase. The oxane-containing analog may exhibit divergent biological targets due to its altered solubility and steric profile.
Comparison with 1,3,4-Thiadiazole Derivatives
highlights 1,3,4-thiadiazole-pyrazole hybrids synthesized for antimicrobial applications. While these lack the sulfonamide group, their pyrazole core and nitroaryl substituents provide insights into structure-activity relationships (SAR):
- Antimicrobial Performance : Four thiadiazole derivatives in showed superior activity against E. coli, B. mycoides, and C. albicans. The sulfonamide group in the target compound could enhance Gram-negative targeting due to its polar nature, analogous to sulfonamide antibiotics .
- Synthetic Routes : Both classes employ hydrazine derivatives for cyclization, but the target compound’s synthesis likely involves sulfonylation of a preformed pyrazole-oxane intermediate, differing from the thiadiazole’s oxidative ring-closure .
Comparison with Classical Sulfonamide Drugs
Classical sulfonamides (e.g., sulfadiazine) lack heterocyclic appendages like pyrazole or oxane. The target compound’s hybrid structure may offer:
- Reduced Toxicity : Oxane’s ether oxygen may mitigate crystalluria—a common side effect of traditional sulfonamides—by improving aqueous solubility .
Data Tables: Structural and Functional Comparison
Research Findings and Implications
- Structural Insights : The oxane group’s conformational flexibility may enable better target engagement compared to rigid aromatic substituents in analogs .
- Crystallographic Analysis : SHELX-based refinement () could resolve the compound’s stereochemistry, particularly the oxane ring’s chair conformation and sulfonamide geometry, critical for docking studies .
Biological Activity
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propane-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structure that combines a pyrazole ring with a sulfonamide moiety, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The chemical formula of this compound can be represented as follows:
This compound's structural characteristics contribute to its biological activity, particularly through interactions with various biological targets.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown its effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colon) | 20 | Inhibition of carbonic anhydrase IX |
| MDA-MB-231 (Breast) | 15 | Induction of apoptosis and cell cycle arrest |
| MG-63 (Osteosarcoma) | 10 | Modulation of hypoxic tumor microenvironment |
The compound's ability to inhibit the growth of these cancer cell lines suggests its potential as a therapeutic agent in oncology.
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in many tumors. By inhibiting CA IX, the compound alters the tumor microenvironment, leading to reduced acidity and improved oxygenation, thereby enhancing the efficacy of other therapeutic agents.
Study 1: Inhibition of Tumor Growth
A study published in Cancer Research evaluated the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, correlating with decreased CA IX expression levels.
Study 2: Synergistic Effects with Chemotherapy
Another investigation explored the synergistic effects of this compound when combined with standard chemotherapeutics like doxorubicin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting that this compound may help overcome drug resistance mechanisms.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the oxan and pyrazole moieties significantly influence the biological activity of sulfonamides. For instance, variations in substituents on the pyrazole ring can enhance selectivity for CA IX over other isoforms, potentially reducing side effects associated with non-selective inhibition.
Q & A
Q. Critical Parameters :
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity in alkylation steps .
- Temperature control : Low temperatures during sulfonylation prevent decomposition of the sulfonyl chloride .
Which analytical techniques are most reliable for characterizing the structural integrity and purity of this compound?
Basic Research Question
A combination of spectroscopic and chromatographic methods ensures accurate characterization:
- ¹H/¹³C NMR : Confirms substitution patterns on the pyrazole and oxane rings. Key signals include the sulfonamide proton (δ 8.2–8.5 ppm) and oxane methine protons (δ 3.4–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₂H₂₁N₃O₃S) .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the oxane ring conformation .
- HPLC-PDA : Assesses purity (>98% recommended for biological assays) using a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .
How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives, such as divergent IC₅₀ values across studies?
Advanced Research Question
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., known kinase inhibitors for enzyme assays) .
- Compound stability : Perform stability studies in assay buffers (e.g., pH 7.4 PBS at 37°C) using LC-MS to detect degradation products .
- Structural analogs : Compare activity with closely related derivatives (e.g., N-(pyrazol-4-yl)sulfonamides with varying alkyl/aryl groups) to identify critical pharmacophores .
What strategies are effective for elucidating the structure-activity relationship (SAR) of this sulfonamide compound?
Advanced Research Question
SAR studies require systematic structural modifications and computational modeling:
- Analog synthesis : Introduce substituents at the pyrazole C3/C5 positions or modify the oxane ring (e.g., replace with tetrahydrofuran) to assess steric/electronic effects .
- Molecular docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., carbonic anhydrase IX). Focus on hydrogen bonding between the sulfonamide group and active-site residues .
- Free-Wilson analysis : Quantify contributions of individual substituents to biological activity using a library of 10–15 derivatives .
What purification methods are recommended post-synthesis to achieve >95% purity for in vitro studies?
Basic Research Question
- Recrystallization : Use methanol/water mixtures (7:3 v/v) for high recovery of crystalline product .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:1) for non-polar impurities or reverse-phase C18 for polar byproducts .
- Prep-HPLC : For challenging separations, use a semi-preparative C18 column with isocratic elution (30% acetonitrile/water) .
How should researchers design experiments to study the metabolic stability of this compound in hepatic models?
Advanced Research Question
- In vitro microsomal assays : Incubate the compound (1–10 µM) with human liver microsomes (HLMs) and NADPH at 37°C. Sample at 0, 15, 30, and 60 minutes .
- LC-MS/MS quantification : Monitor parent compound depletion and metabolite formation (e.g., hydroxylation at the oxane ring) .
- CYP enzyme phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
What crystallographic techniques are suitable for determining the absolute configuration of this compound?
Advanced Research Question
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., methanol/dichloromethane). Resolve the structure using SHELX-97 and refine with Olex2 .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., sulfonamide N–H···O hydrogen bonds) to confirm packing stability .
How can researchers mitigate solubility issues in aqueous buffers during biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
